Regioisomeric Differentiation: 5-Bromo vs. 6-Bromo Substitution Pattern on 3-Cyclopropoxy-2-methoxypyridine
The primary verifiable differentiation for 5-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243318-48-0) is its regioisomeric identity. The bromine atom is located at the pyridine ring's 5-position, in contrast to its closest commercially available analog, 6-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7), where the bromine is at the 6-position. This fundamental difference has profound implications for the compound's vectorial properties and reactivity in palladium-catalyzed cross-coupling reactions, a key application for this class of building blocks [1]. A direct head-to-head comparison of reactivity or biological activity between these two isomers was not found in the public domain, so no quantitative performance difference can be stated.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Bromine at the 5-position of the pyridine ring [1] |
| Comparator Or Baseline | 6-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7). Bromine at the 6-position |
| Quantified Difference | No quantitative reaction yield or selectivity data is available for comparison. The difference is purely structural and based on established principles of organic chemistry. |
| Conditions | Structural comparison based on published chemical structures in supplier catalogs. No head-to-head experimental assay was found. |
Why This Matters
A scientist or procurement specialist must select the correct regioisomer to maintain the precise geometry and electronic character required for the target molecule, a choice that is absolute and non-negotiable in chemical synthesis.
- [1] ChemCD. 5-BROMO-3-CYCLOPROPOXY-2-METHOXYPYRIDINE. Product Detail Page. Accessed April 2026. View Source
